5-[(2-methoxy-1-naphthyl)methylene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
The compound 5-[(2-methoxy-1-naphthyl)methylene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule that belongs to the thiazolidinone family This compound is characterized by its unique structure, which includes a thiazolidinone ring, a methoxynaphthalene moiety, and a sulfanylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-methoxy-1-naphthyl)methylene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 2-methoxynaphthaldehyde with 3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction. The reaction mixture is then refluxed for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[(2-methoxy-1-naphthyl)methylene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The methoxynaphthalene moiety can be reduced to form dihydro derivatives.
Substitution: The thiazolidinone ring can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanylidene group can yield sulfoxides or sulfones, while reduction of the methoxynaphthalene moiety can produce dihydro derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-[(2-methoxy-1-naphthyl)methylene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one is not well-documented. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The thiazolidinone ring and methoxynaphthalene moiety may play crucial roles in binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Thiazolidin-4-one derivatives: These compounds share the thiazolidinone ring structure and exhibit similar chemical reactivity.
Naphthalene derivatives: Compounds with a naphthalene moiety, such as 2-methoxynaphthalene, have comparable aromatic properties.
Uniqueness
The uniqueness of 5-[(2-methoxy-1-naphthyl)methylene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one lies in its combination of structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H13NO2S2 |
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Molecular Weight |
315.4g/mol |
IUPAC Name |
(5E)-5-[(2-methoxynaphthalen-1-yl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H13NO2S2/c1-17-15(18)14(21-16(17)20)9-12-11-6-4-3-5-10(11)7-8-13(12)19-2/h3-9H,1-2H3/b14-9+ |
InChI Key |
ZZQOYIHZYZAJLR-NTEUORMPSA-N |
SMILES |
CN1C(=O)C(=CC2=C(C=CC3=CC=CC=C32)OC)SC1=S |
Isomeric SMILES |
CN1C(=O)/C(=C\C2=C(C=CC3=CC=CC=C32)OC)/SC1=S |
Canonical SMILES |
CN1C(=O)C(=CC2=C(C=CC3=CC=CC=C32)OC)SC1=S |
Origin of Product |
United States |
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